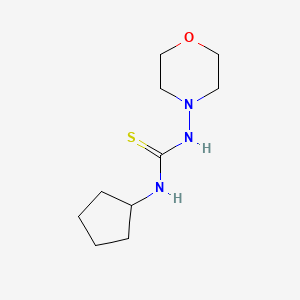

1-Cyclopentyl-3-morpholin-4-ylthiourea

Description

1-Cyclopentyl-3-morpholin-4-ylthiourea is a thiourea derivative featuring a cyclopentyl group attached to the nitrogen atom at position 1 and a morpholine ring at position 2. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen in the urea functional group (N–C(=S)–N), which enhances their hydrogen-bonding capabilities and metabolic stability compared to ureas. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, introduces conformational rigidity and hydrogen-bonding sites, often leveraged in medicinal chemistry for target interactions.

Properties

IUPAC Name |

1-cyclopentyl-3-morpholin-4-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3OS/c15-10(11-9-3-1-2-4-9)12-13-5-7-14-8-6-13/h9H,1-8H2,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOFGZGOBFOZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-morpholin-4-ylthiourea typically involves the reaction of cyclopentyl isothiocyanate with morpholine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the morpholine nitrogen to the isothiocyanate carbon, followed by cyclization to form the thiourea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-morpholin-4-ylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: Reduction of the thiourea group can yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their permeability and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea

Structural Differences :

- Substituent : Replaces the cyclopentyl group with a 4-chlorophenyl aromatic ring.

- Functional Group : Urea (N–C(=O)–N) instead of thiourea.

Key Findings :

1-(3-Chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea (CAS 405067-60-9)

Structural Differences :

- Substituent Position : 3-Chlorophenyl vs. cyclopentyl.

- Morpholine Attachment : Linked via an ethyl spacer rather than directly to the thiourea core.

Key Implications :

- The 3-chlorophenyl group may modulate electronic effects and steric hindrance compared to the cyclopentyl group .

Morpholine-Containing Cyclic Derivatives (European Patent EP 2022/06)

Structural Differences :

- Complex fused heterocycles (e.g., pyrrolo-triazolo-pyrazine) with morpholine sulfonyl groups.

Key Implications :

- These derivatives highlight morpholine’s versatility in drug design, particularly in enhancing solubility and target affinity. However, their structural complexity contrasts with the simplicity of 1-cyclopentyl-3-morpholin-4-ylthiourea .

Comparative Data Table

Research Findings and Implications

- Thiourea vs. Urea : Thiourea derivatives generally exhibit stronger hydrogen-bonding capacity (C=S vs. C=O) and greater resistance to enzymatic degradation, making them preferable in drug design for prolonged activity.

- Substituent Effects :

- Cyclopentyl : Enhances lipophilicity, favoring blood-brain barrier penetration.

- Chlorophenyl : Introduces aromatic interactions and electronic effects (e.g., electron-withdrawing Cl) that may improve target binding.

- Morpholine Conformation : The chair conformation observed in urea analogs suggests similar rigidity in thiourea derivatives, which could stabilize ligand-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.